molecular formula C17H22BrN7 B2584394 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415489-85-7

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2584394
CAS No.: 2415489-85-7
M. Wt: 404.316
InChI Key: PAIYBKJZACFDBJ-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a pyrimidine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: This step involves the bromination of a pyrimidine derivative using bromine or a brominating agent under controlled conditions.

    Piperazine Coupling: The bromopyrimidine intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.

    Pyrimidine Substitution: The final step involves the substitution of the piperazine-linked intermediate with a pyrrolidine group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, while the piperazine and pyrrolidine groups can enhance binding affinity and specificity. This compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 1-(2-Pyrimidyl)piperazine
  • 5-Bromopyrimidine

Uniqueness

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and pyrrolidine groups enhances its versatility in forming interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN7/c1-13-10-15(23-4-2-3-5-23)22-17(21-13)25-8-6-24(7-9-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIYBKJZACFDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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